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molecular formula C6H12NNaO2 B8516142 Sodium 6-aminohexanoate CAS No. 7234-49-3

Sodium 6-aminohexanoate

Cat. No. B8516142
M. Wt: 153.15 g/mol
InChI Key: CLUHWBURHNNGPK-UHFFFAOYSA-M
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Patent
US09422398B2

Procedure details

1 equivalent of 6-aminohexanoic acid (ACA), 1 equivalent of sodium hydroxide (NaOH), and suitable amount of water serving as solvent were added into a reaction bottle. After reacting for 2 hours, the reaction bottle was heated to remove the water, and then a solid mixture was obtained. Next, the solid mixture was dried at 90° C. for 12 hours in oven, and then solid 6-aminohexanoic acid sodium salt (ACA-Na) was obtained. Next, 0.97 g (0.005 mole) of dimethyl terephthalate (DMT), 2.32 g (0.015 mole) of dried 6-aminohexanoic acid sodium salt, and 20 ml of ethylene glycol (EG) were put into a reaction bottle. The reaction bottle was heated at 85-90° C. for 14 hours in the presence of nitrogen gas, and then cooled to room temperature and 20 ml of distilled water was added into it. After the solid reactant was dissolved, sulfuric acid aqueous solution (0.1M) was added dropwise slowly into the reaction bottle until the pH value of the solution was 6. Next, after the reaction bottle was set aside at room temperature for 20 hours, a solid precipitate was observed and collected to a glass bottle. Then, the solid precipitate was washed with 3 times weight of distilled water and filtered, and repeated 5 times these washing and filtration steps. Next, the washed solid was dried in an oven at 80° C., N,N′-bis(carboxypentyl)terephthalamide (BCTM) was obtained after drying. The above-mentioned reaction is represented as:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+:11]>O>[Na+:11].[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O-:9])=[O:8] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction bottle was heated
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
a solid mixture was obtained
CUSTOM
Type
CUSTOM
Details
Next, the solid mixture was dried at 90° C. for 12 hours in oven
Duration
12 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na+].NCCCCCC(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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